

how to reduce viscosity of lysate after lysozyme treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lysozyme*

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Technical Support Center: Lysate Viscosity Reduction

This guide provides troubleshooting advice and detailed protocols for researchers encountering high viscosity in bacterial lysates following **lysozyme** treatment.

Frequently Asked Questions (FAQs)

Q1: What causes my bacterial lysate to become highly viscous after **lysozyme** treatment?

High viscosity in a bacterial lysate after **lysozyme** treatment is primarily caused by the release of large molecules of genomic DNA from the lysed cells.^{[1][2]} When the bacterial cell wall is broken down by **lysozyme**, the cell ruptures and releases its entire contents, including long strands of DNA. These DNA strands form a dense, gel-like network within the lysate, leading to a significant increase in viscosity.^[1] Other contributing factors can include high cell density and incomplete cell lysis.^[1]

Q2: Why is it important to reduce the viscosity of my lysate?

A highly viscous lysate can pose significant challenges for downstream processing steps. The thick consistency makes it difficult to pipette, mix, and filter the sample. Furthermore, high viscosity can interfere with subsequent purification techniques such as centrifugation and chromatography, leading to lower yields and purity of the target protein or molecule.^{[2][3]}

Q3: What are the most common methods to reduce lysate viscosity?

The two most common and effective methods for reducing lysate viscosity are:

- Enzymatic Digestion: This involves using a nuclease, such as DNase I or a salt-active nuclease, to break down the long DNA strands into smaller fragments.[1][2]
- Mechanical Shearing: This method physically breaks the DNA strands through force. Common techniques include sonication or repeatedly passing the lysate through a narrow-gauge needle.[1][4]

Q4: Will these viscosity reduction methods damage my protein of interest?

Generally, enzymatic digestion with nucleases is a gentle method that is unlikely to harm your target protein. However, it is important to use RNase-free DNase if you are working with RNA-sensitive applications.

Mechanical shearing, particularly sonication, can generate heat which may lead to protein denaturation.[1] Therefore, it is crucial to perform sonication on ice and in short bursts with cooling periods in between to minimize heat generation.[1]

Troubleshooting Guide

Problem	Possible Cause	Solution
Lysate remains viscous after adding DNase I.	Inhibitors present in the lysis buffer.	Ensure your lysis buffer does not contain high concentrations of chelating agents like EDTA, which can inhibit DNase I activity. If EDTA is necessary, ensure the concentration of divalent cations like Mg^{2+} is sufficient to overcome the chelation.
Insufficient DNase I activity.		<p>Increase the concentration of DNase I or the incubation time.</p> <p>[1] Ensure the presence of necessary cofactors, such as Mg^{2+} (typically 1-5 mM) or Ca^{2+} (1 mM), which are required for DNase I activity.[2]</p> <p>[4]</p>
Suboptimal temperature.		While DNase I is active at 4°C, its optimal temperature is typically room temperature or 37°C.[2] Consider a short incubation at a higher temperature if your protein is stable.
Difficulty pipetting or filtering the lysate.	Extremely high concentration of nucleic acids.	In addition to nuclease treatment, consider mechanical shearing to further break down the DNA.[1] You can sonicate the sample or pass it multiple times through a 21-gauge needle.[1]
Protein appears to be degraded after sonication.	Overheating during sonication.	Always perform sonication on ice. Use short bursts of sonication (e.g., 10-15

seconds) followed by cooling periods (e.g., 30-60 seconds) to prevent the sample from overheating.[\[1\]](#)

Quantitative Data on Viscosity Reduction

The following table summarizes the effect of nuclease treatment on the viscosity of a *Pseudomonas* sp. lysate.

Treatment	Viscosity (cP)	% Reduction
Untreated Lysate	1500	-
Lysate + Nuclease	50	96.7%

Data is illustrative and based on typical experimental outcomes. Actual values may vary depending on the bacterial strain, cell density, and lysis conditions.

Experimental Protocols

Protocol 1: Enzymatic Digestion with DNase I

This protocol describes the use of DNase I to reduce the viscosity of a bacterial lysate.

Materials:

- Bacterial cell pellet
- Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
- **Lysozyme** (e.g., 1 mg/mL)
- DNase I (e.g., 5-10 µg/mL final concentration)[\[2\]](#)
- 1 M MgCl₂ solution
- Protease inhibitor cocktail

Procedure:

- Thaw the bacterial cell pellet on ice.
- Resuspend the cell pellet in ice-cold Lysis Buffer. A common ratio is 4-5 mL of buffer per gram of wet cell paste.[2][5]
- Add the protease inhibitor cocktail to the resuspended cells according to the manufacturer's instructions.
- Add **lysozyme** to a final concentration of 0.2-1.0 mg/mL.[2]
- Incubate on ice for 30 minutes with gentle mixing. The lysate will likely become viscous.[2]
- Add MgCl₂ to a final concentration of 1-5 mM.[2]
- Add DNase I to a final concentration of 5-10 µg/mL.[2]
- Incubate on ice for 15-30 minutes, or at room temperature for 10-15 minutes, with occasional gentle mixing, until the viscosity is visibly reduced.[2][6]
- Proceed with downstream processing, such as centrifugation to pellet cell debris.

Protocol 2: Mechanical Shearing by Sonication

This protocol provides an alternative or complementary method to enzymatic digestion for reducing lysate viscosity.

Materials:

- Bacterial cell pellet
- Lysis Buffer
- Sonicator with a microtip probe

Procedure:

- Resuspend the cell pellet in an appropriate Lysis Buffer.

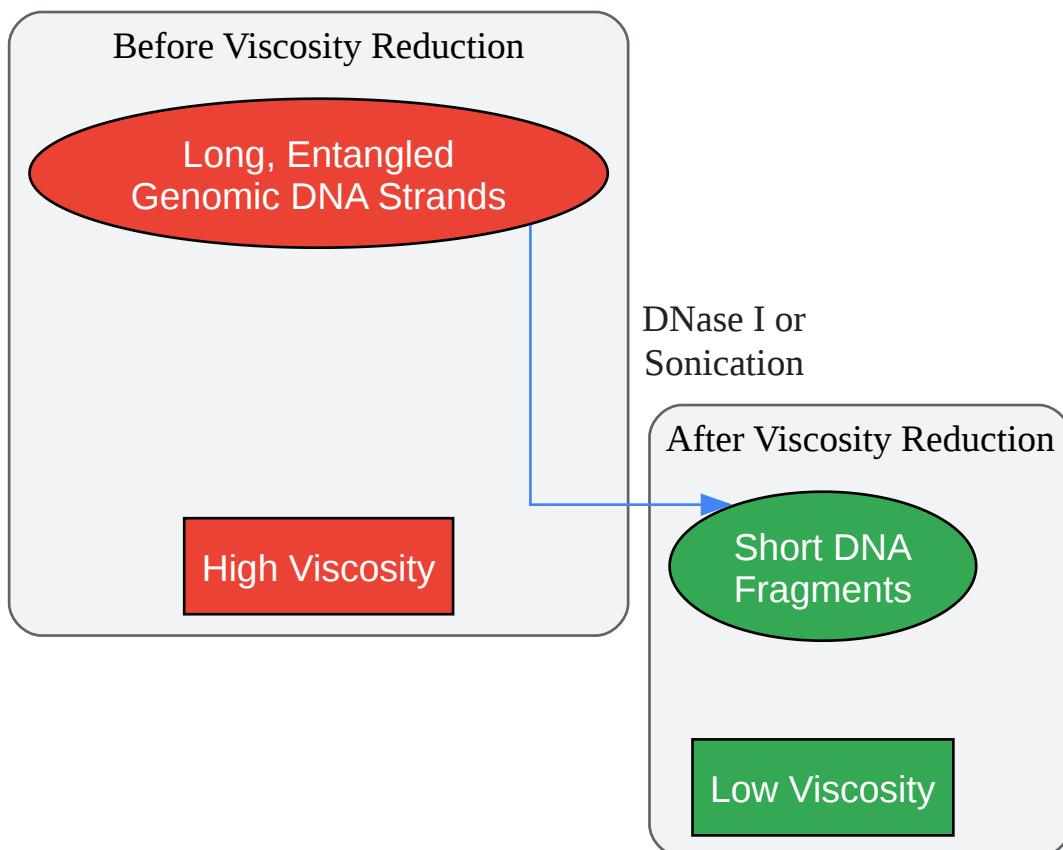
- Place the tube containing the cell suspension on ice to prevent overheating.[1]
- Insert the sonicator probe into the cell suspension.
- Apply short bursts of sonication (e.g., 10-15 seconds) followed by a cooling period (e.g., 30-60 seconds).[1]
- Repeat this cycle 3-5 times, or until the lysate appears less viscous.[1]
- After sonication, the lysate should be noticeably less viscous. If it remains viscous, additional sonication cycles may be necessary.[1]
- Centrifuge the sonicated lysate at high speed to pellet the insoluble material.

Visualizations



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Caption: Experimental workflow for cell lysis and viscosity reduction.



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Caption: Mechanism of DNA-induced viscosity and its reduction.

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- To cite this document: BenchChem. [how to reduce viscosity of lysate after lysozyme treatment]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b549824#how-to-reduce-viscosity-of-lysate-after-lysozyme-treatment\]](https://www.benchchem.com/product/b549824#how-to-reduce-viscosity-of-lysate-after-lysozyme-treatment)

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